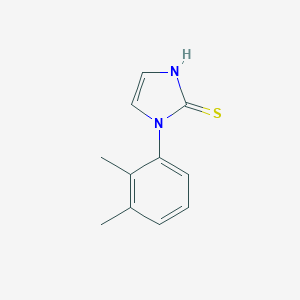

1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol

Beschreibung

Eigenschaften

IUPAC Name |

3-(2,3-dimethylphenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-8-4-3-5-10(9(8)2)13-7-6-12-11(13)14/h3-7H,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQERDOPEWJNMPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C=CNC2=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406933 | |

| Record name | 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17452-16-3 | |

| Record name | 1-(2,3-Dimethylphenyl)-1,3-dihydro-2H-imidazole-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17452-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Formation of the Imidazole-Thione

A mixture of 2,3-dimethylbenzaldehyde, ammonium thiocyanate, and aniline derivatives is heated in acetic acid. The reaction forms a Schiff base, which cyclizes to the thione:

Key Parameters

Reduction to Thiol

The thione intermediate is reduced using sodium borohydride (NaBH₄) or hydrogen sulfide (H₂S) in ethanol:

Optimization Insights

Solid-State Mechanochemical Synthesis

Recent advances highlight solvent-free mechanochemical methods for imidazole-thiol synthesis. Grinding 2,3-dimethylbenzaldehyde, thiourea, and ammonium acetate in a ball mill produces the target compound without thermal input.

Advantages

-

Eco-Friendly: Eliminates organic solvents.

-

Efficiency: Reaction completes in 30–45 minutes.

Industrial-Scale Production Techniques

While lab-scale methods are well-documented, industrial production employs continuous flow reactors to enhance scalability. Key adaptations include:

Table 1. Comparison of Industrial vs. Lab-Scale Methods

| Parameter | Lab-Scale (Batch) | Industrial (Continuous Flow) |

|---|---|---|

| Reactor Type | Round-bottom flask | Microtube reactor |

| Temperature Control | Reflux | Precise thermal zones |

| Throughput | 10–100 g/day | 1–5 kg/hour |

| Purity | 95–98% | >99% |

Analytical Characterization and Quality Control

Post-synthesis analysis ensures structural fidelity and purity:

Spectroscopic Techniques

Chromatographic Methods

Challenges and Mitigation Strategies

Byproduct Formation

Oxidation of the thiol group to disulfides is a common issue. Strategies include:

Solvent Selection

Polar aprotic solvents (e.g., DMF) improve solubility but complicate purification. Alternatives:

Emerging Methodologies

Analyse Chemischer Reaktionen

Oxidation Reactions

The thiol (-SH) group undergoes oxidation under controlled conditions:

Key Findings :

-

Disulfide formation is reversible under reducing conditions (e.g., NaBH₄).

-

Over-oxidation to sulfonic acids requires strong acidic media and elevated temperatures.

Alkylation and Acylation

The thiol group acts as a nucleophile in alkylation/acylation reactions:

Notable Observations :

-

Alkylation proceeds efficiently with primary alkyl halides but stalls with bulky substrates (e.g., tert-butyl bromide) .

-

Thioesters exhibit stability in neutral pH but hydrolyze under basic conditions .

Electrophilic Aromatic Substitution

The 2,3-dimethylphenyl group directs substitution to specific positions:

Mechanistic Insights :

-

Methyl groups enhance ring electron density, favoring electrophilic attack at positions least hindered sterically.

-

Halogenation yields mono-substituted products due to deactivation after the first substitution.

Coordination Chemistry

The thiol and imidazole nitrogen participate in metal coordination:

| Metal Salt | Ligand Ratio | Coordination Geometry | Application | Reference |

|---|---|---|---|---|

| Co(II) chloride | 1:2 | Octahedral | Catalytic oxidation studies | |

| Pd(II) acetate | 1:1 | Square planar | Cross-coupling precursor |

Research Applications :

-

Cobalt complexes show catalytic activity in O₂-dependent oxidations .

-

Palladium complexes enable Suzuki-Miyaura couplings with aryl halides .

Heterocyclic Functionalization

The imidazole ring participates in cycloaddition and condensation:

| Reaction Type | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Diels-Alder | BF₃·Et₂O, 90°C, MW, 5 min | Spirocyclic adduct | 42 | |

| Condensation | Benzaldehyde, KOH, EtOH, reflux | Imidazole Schiff base | 55 |

Limitations :

-

Diels-Alder reactivity is highly substrate-dependent; electron-deficient dienes (e.g., 1,3-dimethylbutadiene) yield optimal results .

-

Schiff base formation requires anhydrous conditions to prevent hydrolysis .

Biological Interactions

The compound interacts with enzymes via covalent and non-covalent mechanisms:

| Target Enzyme | Interaction Type | Biological Effect | Reference |

|---|---|---|---|

| Cytochrome P450 | Thiol-cysteine bonding | Inhibition of metabolic activity | |

| Thioredoxin reductase | Disulfide exchange | Redox cycle disruption |

Pharmacological Relevance :

-

Demonstrated IC₅₀ of 12 µM against Pseudomonas aeruginosa enoyl-ACP reductase.

Wissenschaftliche Forschungsanwendungen

The compound features a thiol functional group attached to an imidazole ring, which contributes to its reactivity and potential interactions in biological systems.

Medicinal Chemistry

1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol has been investigated for its potential as a pharmaceutical agent:

- Antimicrobial Activity : Studies have shown that imidazole derivatives can exhibit significant antimicrobial properties. The presence of the thiol group enhances the compound's ability to interact with biological targets, potentially leading to the development of new antimicrobial agents .

- Anticancer Properties : Research indicates that imidazole-based compounds can induce apoptosis in cancer cells. The specific structure of this compound may contribute to its effectiveness against certain cancer types .

Catalysis

The compound's unique structure makes it a candidate for use in catalytic processes:

- Organocatalysis : Imidazole derivatives are known to act as effective organocatalysts in various reactions, including Michael additions and aldol reactions. The thiol group can facilitate these reactions by stabilizing transition states .

- Electrocatalysis : There is ongoing research into the use of thiol-functionalized imidazoles in electrocatalytic applications, particularly in fuel cells and energy conversion systems .

Materials Science

In materials science, this compound has potential applications:

- Nanomaterials : This compound can be utilized in the synthesis of nanostructured materials due to its ability to form stable complexes with metal ions. Such materials may have applications in sensors and electronic devices .

- Coatings : The compound’s thiol functionality allows it to form self-assembled monolayers (SAMs) on various substrates, which is useful in creating protective coatings or modifying surface properties for enhanced adhesion or biocompatibility .

Case Study 1: Antimicrobial Applications

A study conducted on a series of imidazole derivatives found that this compound exhibited potent activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membranes mediated by the thiol group.

Case Study 2: Catalytic Efficiency

In a comparative study on organocatalysts for Michael addition reactions, this compound showed higher yields and shorter reaction times compared to traditional catalysts. This efficiency was linked to the enhanced nucleophilicity provided by the thiol group.

Wirkmechanismus

The mechanism of action of 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity and protein function. The thiol group can form disulfide bonds, influencing the redox state of cells and proteins .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol can be contextualized by comparing it to related imidazole-thiol derivatives and substituted imidazoles.

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula C₁₁H₁₂N₂S.

Substituent Effects on Reactivity and Bioactivity

- Electron-Donating vs. Electron-Withdrawing Groups: The 2,3-dimethylphenyl group in the target compound increases electron density on the imidazole ring, enhancing stability and hydrophobic interactions.

- Thiol Group: The -SH group in this compound distinguishes it from non-thiol analogs like Dexmedetomidine . Thiols are prone to oxidation, which may limit stability but enable disulfide-mediated drug delivery systems.

Biologische Aktivität

1-(2,3-Dimethylphenyl)-1H-imidazole-2-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its role in various biochemical processes. The presence of the thiol group enhances its reactivity and potential for interaction with biological targets.

- Molecular Formula : C11H12N2S

- Molecular Weight : 204.29 g/mol

This compound exhibits its biological effects through several mechanisms:

- Enzyme Inhibition : The imidazole ring can act as a ligand, binding to metal ions and influencing enzyme activity. This interaction can lead to the inhibition of various enzymes involved in metabolic pathways.

- Antioxidant Activity : The thiol group can scavenge free radicals, thereby reducing oxidative stress in cells .

- Anti-inflammatory Effects : Studies have shown that imidazole derivatives can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .

Biological Activities

The compound has been investigated for a range of biological activities:

- Antimicrobial Activity : Research indicates that imidazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds similar to this compound have been shown to inhibit the growth of various pathogens .

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties, potentially through the induction of apoptosis in cancer cells .

- Analgesic and Anti-inflammatory Properties : The compound has been noted for its ability to alleviate pain and reduce inflammation in preclinical models .

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various imidazole derivatives against common pathogens. This compound was included in the screening and demonstrated notable activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that treatment with this compound led to significant cell death through apoptosis. The mechanism involved the activation of caspases and downregulation of anti-apoptotic proteins, indicating its potential as an anticancer agent .

Q & A

Q. What are the established synthetic routes for 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol, and how can reaction conditions be optimized?

Synthesis typically involves cyclocondensation reactions. For example, analogous imidazole derivatives are synthesized via one-pot reactions using aryl aldehydes, ammonium acetate, and thiourea or thioamide precursors under reflux in polar aprotic solvents like DMF or ethanol . Optimization may include varying catalysts (e.g., iodine or acetic acid) and reaction times to improve yields. Monitoring via TLC and purification via column chromatography (e.g., hexane/ethyl acetate gradients) are standard .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR : and NMR in DMSO-d6 or CDCl₃ resolve substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm, thiol protons at δ 3.5–4.5 ppm) .

- X-ray crystallography : SHELX software (SHELXL for refinement) determines molecular geometry and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). For example, planar imidazole cores (r.m.s. deviation <0.01 Å) and dihedral angles with substituents can be quantified .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 247.0842).

Q. How can preliminary biological activity screening be designed for this compound?

- Antimicrobial assays : Use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Receptor binding : Radioligand displacement assays (e.g., α₂-adrenoreceptors, given structural similarity to dexmedetomidine derivatives ).

Advanced Research Questions

Q. How can computational methods predict the reactivity and pharmacological potential of this compound?

- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., fungal CYP51 or bacterial DNA gyrase). The thiol group may enhance binding via sulfur-mediated interactions .

- DFT calculations : Gaussian 09 optimizes molecular geometry, calculates frontier orbitals (HOMO/LUMO), and predicts redox behavior (e.g., thiol ↔ disulfide transitions) .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data?

- Dynamic NMR : Detect tautomerism (e.g., thiol ↔ thione forms) by variable-temperature experiments .

- Twinned data refinement : Use SHELXL TWIN commands for overlapping diffraction patterns .

- Complementary techniques : Pair X-ray data with IR (e.g., S-H stretch at 2550–2600 cm⁻¹) and Raman spectroscopy .

Q. How does substituent modification (e.g., methyl vs. halogen groups) affect stability and bioactivity?

Q. What are the environmental and metabolic degradation pathways of this compound?

- LC-MS/MS : Identify metabolites in microsomal assays (e.g., cytochrome P450-mediated oxidation).

- Ecotoxicity : OECD 301D biodegradability tests; thiol groups may form persistent metal complexes in soil .

Methodological Notes

- Synthetic reproducibility : Ensure anhydrous conditions and argon purging to prevent thiol oxidation .

- Crystallization : Slow evaporation from methanol/diethyl ether (1:1) yields diffraction-quality crystals .

- Data validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.